molecular formula C8H4ClF3O2 B151612 2-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 39226-97-6

2-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No. B151612
CAS RN: 39226-97-6
M. Wt: 224.56 g/mol
InChI Key: AXOAWWUSRZCGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102686B2

Procedure details

To a suspension of 2-chloro-3-(trifluoromethyl)benzoic acid (15 g, 67 mmol) and catalytic DMF (0.06 mL, 0.67 mmol) in DCM (150 mL) was added oxalyl chloride (6.8 mL, 80 mmol) dropwise. The reaction was let stir (vigorous bubbling) for 4 h and concentrated to an oily solid which became solid after overnight drying on high vacuum.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C=O)C.C(Cl)(=O)C([Cl:23])=O>C(Cl)Cl>[Cl:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:23])=[O:5]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1C(F)(F)F
Name
Quantity
0.06 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was let stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(vigorous bubbling) for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily solid which
CUSTOM
Type
CUSTOM
Details
after overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying on high vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)Cl)C=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.